Kovats Retention Index on SE‑30 Differentiates Hexyl from Butyl and Pentyl 2‑Chlorobutanoates
On a non‑polar SE‑30 capillary column at 100 °C, hexyl 2‑chlorobutanoate elutes with a Kovats retention index (I) of 1327, which is 99 units higher than pentyl 2‑chlorobutanoate (I = 1228) and 196 units higher than butyl 2‑chlorobutanoate (I = 1131) [1][2][3]. These increments are fully consistent with the expected methylene‑group contribution to retention in the homologous series and provide a robust basis for chromatographic method discrimination among these esters.
| Evidence Dimension | Kovats retention index (non‑polar SE‑30, isothermal 100 °C) |
|---|---|
| Target Compound Data | I = 1327 |
| Comparator Or Baseline | Butyl 2‑chlorobutanoate: I = 1131; Pentyl 2‑chlorobutanoate: I = 1228 |
| Quantified Difference | ΔI = +196 relative to butyl; ΔI = +99 relative to pentyl |
| Conditions | SE‑30 capillary column, 25 m × 0.33 mm, N₂ carrier gas, isothermal at 100 °C; reference n‑alkane scale |
Why This Matters
Laboratories developing or transferring GC methods for 2‑chlorobutanoate esters must select the correct homologue to match retention windows; the hexyl ester provides the longest retention time among the common short‑chain homologues, reducing co‑elution risks in complex mixtures.
- [1] Haken, J.K.; Korhonen, I.O.O. Gas chromatography of homologous esters. XXVIII. Retention increments of aliphatic C1–C18 n‑alkyl esters of butanoic acid and its monochloro derivatives on SE‑30 and OV‑351 capillary columns. J. Chromatogr. A 1985, 320, 325–334. View Source
- [2] NIST Chemistry WebBook, SRD 69. Hexyl 2-chlorobutanoate – Kovats' RI, non‑polar column, isothermal. https://webbook.nist.gov/cgi/inchi?ID=R28269&Units=CAL&Type=KOVATS-RI-NON-POLAR-ISOTHERMAL (accessed 2026-05-12). View Source
- [3] NIST Chemistry WebBook, SRD 69. Butyl 2-chlorobutanoate – Kovats' RI, non‑polar column, isothermal. https://webbook.nist.gov/cgi/cbook.cgi?ID=R28095&Units=CAL&Mask=2000 (accessed 2026-05-12). View Source
